molecular formula C15H19BBrClO2 B13677480 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester

Cat. No.: B13677480
M. Wt: 357.5 g/mol
InChI Key: BWNZDYCGGWRNDP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester typically involves the reaction of 3-bromo-5-chloro-4-cyclopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Bromo-2-chlorophenylboronic Acid Pinacol Ester
  • Cyclopropylboronic Acid Pinacol Ester

Uniqueness

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is unique due to the presence of both bromo and chloro substituents on the aromatic ring, which enhances its reactivity and selectivity in cross-coupling reactions. The cyclopropyl group adds steric hindrance, which can influence the reaction outcomes and provide access to unique chemical spaces .

Properties

Molecular Formula

C15H19BBrClO2

Molecular Weight

357.5 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BBrClO2/c1-14(2)15(3,4)20-16(19-14)10-7-11(17)13(9-5-6-9)12(18)8-10/h7-9H,5-6H2,1-4H3

InChI Key

BWNZDYCGGWRNDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C3CC3)Cl

Origin of Product

United States

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